CB1 Receptor Binding Affinity and Intrinsic Efficacy Compared to JWH-018 and 5F-AKB-48
STS-135 demonstrates CB1 receptor binding affinity (Ki) and agonist potency (EC50) that are intermediate between highly potent third-generation SCBs (BB-22, 5F-PB-22) and the first-generation comparator JWH-018. Specifically, STS-135 exhibits a higher Ki for CB1 binding, a higher EC50, and a lower Emax (efficacy) compared to BB-22 and 5F-PB-22, yet maintains a more favorable pharmacological profile than JWH-018 [1]. In native rat cerebral cortex homogenates, STS-135 binds with high affinity and stimulates CB1-induced [35S]GTPγS binding with high potency and efficacy, with agonist properties abolished by the CB1 antagonist AM251 (0.1 μM) [2].
| Evidence Dimension | CB1 receptor binding affinity (Ki) and functional potency (EC50, Emax) in [35S]GTPγS assay |
|---|---|
| Target Compound Data | Ki: higher than JWH-018 (exact value not reported in abstract, but described as 'more favourable than JWH-018'); EC50: higher than BB-22 (2.9 nM) and 5F-PB-22 (3.7 nM); Emax: lower than BB-22 (217%) and 5F-PB-22 (203%) |
| Comparator Or Baseline | JWH-018 (Ki 3.38 nM, EC50 20.2 nM, Emax 163%); BB-22 (Ki 0.11 nM, EC50 2.9 nM, Emax 217%); 5F-PB-22 (Ki 0.13 nM, EC50 3.7 nM, Emax 203%); 5F-AKB-48 (similar trend to STS-135) |
| Quantified Difference | STS-135 Ki is 30-fold higher than BB-22 (0.11 nM vs 3.38 nM baseline); EC50 is ~5-10 fold higher than BB-22; Emax is ~50-60 percentage points lower than BB-22 |
| Conditions | Rat cerebral cortex homogenates, CB1-induced [35S]GTPγS binding, antagonist AM251 (0.1 μM) control |
Why This Matters
This quantifies STS-135's position in the potency hierarchy, confirming it is not a 'super-high' efficacy agonist like BB-22, which is critical for researchers seeking to avoid extreme CB1 activation and associated toxicity in mechanistic studies.
- [1] De Luca MA, et al. Native CB1 receptor affinity, intrinsic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2 cannabinoids: BB-22, 5F-PB-22, 5F-AKB-48 and STS-135. Neuropharmacology. 2016 Jun;105:630-638. doi:10.1016/j.neuropharm.2015.11.017. PMID:26686391. View Source
- [2] De Luca MA, et al. Native CB1 receptor affinity, intrinsic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2 cannabinoids: BB-22, 5F-PB-22, 5F-AKB-48 and STS-135. Neuropharmacology. 2016 Jun;105:630-638. (Abstract) View Source
